4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Overview
Description
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups This compound is characterized by the presence of chloro, difluoromethoxy, and fluoro substituents on the benzene ring, making it a highly functionalized aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-2-fluoroaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro, fluoro, and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the difluoromethoxy group, making it less functionalized.
4-Chloro-5-(trifluoromethoxy)-2-fluoroaniline: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its chemical properties.
4-Chloro-5-(methoxy)-2-fluoroaniline: Contains a methoxy group instead of difluoromethoxy, affecting its reactivity and applications.
Uniqueness
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-chloro-5-(difluoromethoxy)-2-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNSFLXVRTKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147843 | |
Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106969-11-3 | |
Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106969113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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